m-PEG-triethoxysilane (MW 5000)

Description

BenchChem offers high-quality m-PEG-triethoxysilane (MW 5000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-PEG-triethoxysilane (MW 5000) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

547701-35-9 |

|---|---|

Molecular Formula |

C15H34N2O6Si |

Molecular Weight |

366.53 g/mol |

IUPAC Name |

1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea |

InChI |

InChI=1S/C15H34N2O6Si/c1-5-21-24(22-6-2,23-7-3)14-8-9-16-15(18)17-10-11-20-13-12-19-4/h5-14H2,1-4H3,(H2,16,17,18) |

InChI Key |

OIBOKVLWZBZYAU-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCNC(=O)NCCOCCOC)(OCC)OCC |

Related CAS |

547701-35-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of m-PEG-triethoxysilane MW 5000

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of methoxy-poly(ethylene glycol)-triethoxysilane with a molecular weight of 5000 Da (m-PEG-triethoxysilane MW 5000). This document is intended for researchers, scientists, and drug development professionals working with surface modification, drug delivery systems, and biomaterials.

Core Chemical Properties

m-PEG-triethoxysilane MW 5000 is a linear polymer derivative featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain covalently linked to a triethoxysilane (B36694) group.[1][2] This unique bifunctional structure combines the hydrophilicity and biocompatibility of PEG with the surface-anchoring capabilities of the silane (B1218182) moiety.[3] The triethoxysilane group can react with hydroxyl groups present on inorganic surfaces such as silica (B1680970), glass, and metal oxides, forming stable siloxane bonds.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of m-PEG-triethoxysilane MW 5000, compiled from various supplier datasheets and literature sources.

| Property | Value | References |

| Molecular Weight (MW) | ~5000 Da | [5] |

| Purity | ≥98% | [5] |

| Appearance | White to off-white solid or powder | [6] |

| Solubility | Soluble in water, ethanol (B145695), chloroform, dichloromethane, and DMSO. | [1][6] |

| Polydispersity Index (PDI) | Typically ≤ 1.08 | |

| Storage Temperature | -20°C, desiccated | [6] |

Reactivity and Mechanism of Action

The primary reactivity of m-PEG-triethoxysilane lies in the hydrolysis and subsequent condensation of its triethoxysilane group. This process allows for the covalent attachment of the PEG chain to hydroxyl-bearing surfaces.

Hydrolysis and Condensation Pathway

The functionalization of a surface with m-PEG-triethoxysilane proceeds through a two-step mechanism:

-

Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) of the triethoxysilane moiety are hydrolyzed to form silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acidic or basic conditions.

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (-Si-O-Surface). Alternatively, self-condensation between two silanol groups can occur, leading to the formation of a polysiloxane network.

The optimal pH range for these reactions is typically between 2 and 7. Higher temperatures can accelerate the rate of both hydrolysis and condensation.

Reaction Scheme

Caption: Hydrolysis and condensation of m-PEG-triethoxysilane.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use and characterization of m-PEG-triethoxysilane MW 5000.

Surface Modification of Silica Nanoparticles

This protocol describes the covalent attachment of m-PEG-triethoxysilane MW 5000 to the surface of silica nanoparticles.

Materials:

-

Silica nanoparticles (suspended in ethanol)

-

m-PEG-triethoxysilane MW 5000

-

Anhydrous ethanol

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (for Stöber synthesis of silica nanoparticles, if necessary)

-

Centrifuge

-

Ultrasonicator

Procedure:

-

Silica Nanoparticle Preparation: If not commercially available, synthesize silica nanoparticles using the Stöber method. A typical procedure involves the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS) in a mixture of ethanol, water, and ammonium hydroxide.[7] After synthesis, purify the nanoparticles by repeated centrifugation and redispersion in anhydrous ethanol to remove unreacted reagents.[7]

-

Dispersion: Disperse a known concentration of silica nanoparticles (e.g., 5 mg/mL) in anhydrous ethanol.[7] Use ultrasonication to ensure a homogeneous suspension.

-

PEGylation Reaction:

-

Prepare a solution of m-PEG-triethoxysilane MW 5000 in anhydrous ethanol. The amount of PEG-silane should be in molar excess relative to the estimated surface hydroxyl groups on the nanoparticles.

-

Add the m-PEG-triethoxysilane solution dropwise to the stirred silica nanoparticle suspension.

-

Allow the reaction to proceed for a set time (e.g., 12-24 hours) at room temperature with continuous stirring.[7][8]

-

-

Purification:

-

Final Product: Resuspend the purified PEGylated silica nanoparticles in a suitable solvent for storage or further characterization.

Experimental Workflow

Caption: Workflow for surface modification of silica nanoparticles.

Characterization of PEGylated Surfaces

The success of the surface modification can be confirmed using various analytical techniques.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the elements on the surface of the modified material.

-

Principle: The appearance of a C 1s peak corresponding to the C-O bonds of the PEG backbone and a Si 2p peak from the siloxane linkage confirms the presence of the PEG-silane on the surface.

-

Protocol Outline:

-

Prepare a sample of the dried PEGylated nanoparticles on a suitable substrate.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Obtain high-resolution spectra for C 1s and Si 2p regions.

-

Deconvolute the C 1s peak to identify the contributions from C-C/C-H and C-O bonds. An increased C-O component compared to the unmodified surface indicates successful PEGylation.

-

Contact Angle Measurement:

This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing an indication of the surface's hydrophilicity.

-

Principle: Successful PEGylation will result in a more hydrophilic surface, leading to a decrease in the water contact angle compared to the unmodified substrate.[9]

-

Protocol Outline:

-

Prepare a flat substrate coated with the PEGylated material.

-

Place a small droplet of deionized water on the surface.

-

Use a goniometer to measure the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.[10][11]

-

Compare the measured contact angle to that of an unmodified control surface.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

While primarily used for solution-state characterization, NMR can be employed to confirm the structure of the m-PEG-triethoxysilane and to quantify the degree of functionalization if the PEGylated material can be dissolved or digested.

-

Principle: The ¹H NMR spectrum of m-PEG-triethoxysilane will show characteristic peaks for the methoxy (B1213986) group (CH₃O-), the ethylene (B1197577) glycol repeating units (-OCH₂CH₂-), and the ethoxy groups of the silane moiety (-OCH₂CH₃).[12]

-

Protocol Outline:

-

Dissolve a known amount of the m-PEG-triethoxysilane in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Identify the characteristic peaks:

-

~3.38 ppm (s, 3H, CH₃O-)

-

~3.64 ppm (br s, -OCH₂CH₂O-)

-

~1.22 ppm (t, 9H, -Si(OCH₂CH₃)₃)

-

~3.81 ppm (q, 6H, -Si(OCH₂CH₃)₃)

-

-

The integration of these peaks can be used to confirm the structure and purity of the starting material.[12] For PEGylated nanoparticles, after digestion of the silica core, the disappearance or significant reduction of the ethoxy signals can indicate successful covalent attachment.

-

Applications in Research and Drug Development

The unique properties of m-PEG-triethoxysilane MW 5000 make it a valuable tool in various fields:

-

Drug Delivery: PEGylation of nanoparticles, liposomes, and other drug carriers can improve their stability, reduce immunogenicity, and prolong circulation time in the body.[1][13]

-

Biomaterials and Medical Devices: Coating the surfaces of medical implants and devices with m-PEG-triethoxysilane can enhance their biocompatibility and reduce biofouling.[3][4]

-

Biosensors and Diagnostics: The non-fouling properties imparted by the PEG layer can improve the signal-to-noise ratio and sensitivity of biosensors by preventing the non-specific adsorption of proteins and other biomolecules.[4]

-

PROTAC Technology: m-PEG-silane can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[14]

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. m-PEG-silane, MW 5,000 | BroadPharm [broadpharm.com]

- 3. M-PEG-triethoxysilane | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. nanocs.net [nanocs.net]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. users.aalto.fi [users.aalto.fi]

- 11. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00678A [pubs.rsc.org]

An In-depth Technical Guide to m-PEG-triethoxysilane MW 5000: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-triethoxysilane with a molecular weight of 5000 Da (m-PEG-triethoxysilane MW 5000). It details its chemical structure, common synthesis routes with experimental protocols, and key characterization data. This document is intended to serve as a valuable resource for researchers and professionals in drug development, materials science, and nanotechnology who utilize PEGylation technologies.

Chemical Structure and Properties

m-PEG-triethoxysilane (MW 5000) is a linear polymer derivative featuring a methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain covalently linked to a triethoxysilane (B36694) group. The PEG component imparts hydrophilicity, biocompatibility, and stealth properties, which are highly desirable in biomedical applications. The terminal triethoxysilane group allows for the covalent attachment of the polymer to surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides.

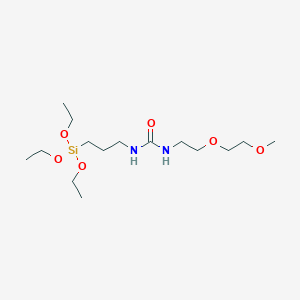

The generalized structure of m-PEG-triethoxysilane is depicted below. The linkage between the PEG chain and the silane (B1218182) moiety can vary depending on the synthetic route employed. A common linkage is a urethane (B1682113) bond, formed from the reaction of a hydroxyl-terminated mPEG with an isocyanate-functionalized silane.

Structural Diagram of m-PEG-triethoxysilane (MW 5000)

Caption: Generalized structure of m-PEG-triethoxysilane MW 5000.

Physicochemical Properties

A summary of the key physicochemical properties of m-PEG-triethoxysilane MW 5000 is provided in the table below. These values are compiled from various commercial suppliers and literature sources.

| Property | Value |

| Molecular Weight (MW) | ~5000 Da |

| Appearance | White to off-white solid or powder |

| Purity | ≥95% |

| Polydispersity Index (PDI) | Typically ≤ 1.08 |

| Solubility | Soluble in water, chloroform, dichloromethane, DMF, DMSO |

Synthesis of m-PEG-triethoxysilane MW 5000

Several synthetic strategies can be employed to produce m-PEG-triethoxysilane. The choice of method often depends on the desired linkage chemistry and the availability of starting materials.

Synthesis via Isocyanate Linkage (Primary Route)

The most common and direct method involves the reaction of methoxy-poly(ethylene glycol) (mPEG-OH) with an isocyanate-functionalized triethoxysilane, such as 3-isocyanatopropyltriethoxysilane (B1197299) (IPTES). This reaction forms a stable urethane linkage.

Synthesis Workflow: Isocyanate Route

Caption: Workflow for the synthesis of m-PEG-triethoxysilane MW 5000.

Experimental Protocol:

A detailed experimental protocol for the synthesis of silanized mPEG5000 is described in the supplementary information of a publication by The Royal Society of Chemistry.[1]

-

Materials:

-

Methoxy (B1213986) polyethylene glycol 5000 g/mol (mPEG5000)

-

3-isocyanatopropyltriethoxysilane (IPTES)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Heptane

-

-

Procedure:

-

Dissolve mPEG5000 in anhydrous THF in a reaction vessel.

-

Add a 1.8 molar excess of IPTES to the mPEG5000 solution.

-

Stir the reaction mixture at 700 rpm at 20°C for 5 days under an inert atmosphere (e.g., nitrogen or argon).

-

After the reaction is complete, evaporate the THF under reduced pressure.

-

Precipitate the product by adding the concentrated reaction mixture to heptane.

-

Collect the precipitate by filtration.

-

Freeze-dry the product to obtain the final m-PEG5000-Si.

-

Quantitative Data (Isocyanate Route):

| Parameter | Value |

| Molar Ratio | 1.8 (IPTES) : 1 (mPEG-OH) |

| Reaction Time | 5 days |

| Temperature | 20°C |

| Yield | While not explicitly stated for this exact reaction, a similar synthesis using NHS-PEG-OH reported a yield of 80%.[1] |

Alternative Synthesis Routes

Alternative methods for synthesizing PEG-silanes offer flexibility in terms of the linking chemistry and the functional groups at the non-silane terminus.

1. Synthesis via Amide Linkage from PEG-Diacid:

This method involves the modification of a PEG-diacid to form a reactive intermediate, which is then reacted with an amine-containing silane like 3-aminopropyltriethoxysilane (B1664141) (APS).

Conceptual Workflow: Amide Linkage Route

Caption: Conceptual workflow for an alternative synthesis route.

2. Synthesis using a Diisocyanate Linker:

This approach introduces a diisocyanate as a linking molecule between the mPEG-OH and an aminosilane.

Conceptual Workflow: Diisocyanate Linker Route

Caption: Conceptual workflow using a diisocyanate linker.

Characterization

Thorough characterization of m-PEG-triethoxysilane is essential to confirm its structure, purity, and molecular weight. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the successful synthesis and for estimating the molecular weight of the PEG chain.

A detailed analysis of the ¹H NMR spectrum of mPEG 5000 shows characteristic peaks.[2] The most prominent peak, a singlet at approximately 3.64 ppm, corresponds to the repeating ethylene (B1197577) oxide protons (-O-CH₂-CH₂-O-). The methoxy terminal group (-OCH₃) typically appears as a singlet around 3.38 ppm. The protons of the triethoxysilane group will exhibit characteristic signals: a quartet around 3.8 ppm (-Si-O-CH₂-CH₃) and a triplet around 1.2 ppm (-Si-O-CH₂-CH₃). The protons of the propyl linker will also be present in the 0.6-3.2 ppm region.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.64 | s | -O-CH₂-CH₂-O- (PEG backbone) |

| ~3.38 | s | -OCH₃ (methoxy terminal) |

| ~3.8 | q | -Si-O-CH₂-CH₃ |

| ~1.2 | t | -Si-O-CH₂-CH₃ |

| 0.6 - 3.2 | m | Protons of the propyl linker |

FTIR Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the m-PEG-triethoxysilane molecule.

The FTIR spectrum is expected to show a strong, broad C-O-C stretching vibration from the PEG backbone around 1100 cm⁻¹. The presence of the urethane linkage (if formed via the isocyanate route) would be indicated by peaks corresponding to the N-H stretching (~3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹). The Si-O-C stretching vibrations of the triethoxysilane group are expected in the region of 1100-1000 cm⁻¹ and around 960 cm⁻¹.

Expected FTIR Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (urethane linkage) |

| ~2870 | C-H stretch (PEG backbone) |

| ~1700 | C=O stretch (urethane linkage) |

| ~1100 | C-O-C stretch (PEG backbone) |

| 1100 - 1000 | Si-O-C stretch |

| ~960 | Si-O-C stretch |

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and characterization of m-PEG-triethoxysilane MW 5000. The information presented, including experimental protocols and characterization data, is intended to be a valuable resource for scientists and researchers working with PEGylated materials. The reliable synthesis and thorough characterization of this important polymer are crucial for its successful application in drug delivery, surface modification, and other advanced technologies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Hydrolysis and Condensation of m-PEG-triethoxysilane

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of methoxy-poly(ethylene glycol)-triethoxysilane (m-PEG-triethoxysilane). This bifunctional molecule is pivotal in surface modification, creating biocompatible coatings, and developing advanced drug delivery systems.[1][][3] Understanding its reaction kinetics is essential for controlling the functionalization of materials such as glass, silica, and other hydroxylated surfaces.[3][4][5]

The reactivity of m-PEG-triethoxysilane is centered on the triethoxysilane (B36694) group. The overall process involves two primary stages: the hydrolysis of the ethoxy groups (–OCH₂CH₃) to form reactive silanol (B1196071) groups (–Si-OH), followed by the condensation of these silanols to form stable siloxane bonds (–Si-O–Si–).[6][7]

Core Reaction Mechanisms

The transformation of m-PEG-triethoxysilane from a soluble monomer to a covalently bound, cross-linked network is a multi-step process.

Hydrolysis

Hydrolysis is the initial and rate-determining step where the three ethoxy groups are sequentially replaced by hydroxyl groups upon reaction with water.[7] This reaction can be catalyzed by either an acid or a base.[8][9] The reaction proceeds as follows:

R–Si(OCH₂CH₃)₃ + 3H₂O ⇌ R–Si(OH)₃ + 3CH₃CH₂OH (where R = m-PEG)

The hydrolysis of the three ethoxy groups is stepwise, and the rate of hydrolysis for each subsequent group can be different.[6][8] The resulting methoxy-PEG-silanetriol is a highly reactive intermediate.

The general mechanism for alkoxysilane hydrolysis is a bimolecular displacement reaction (S_N_2-Si).[6][10]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, an ethoxy group is first protonated, making it a better leaving group (ethanol). A water molecule then performs a nucleophilic attack on the silicon atom. This mechanism is generally faster than base-catalyzed hydrolysis.[8][9]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate, which then expels an ethoxide ion.[6][9]

Condensation

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane (Si–O–Si) bridges. This process can occur between two silanols (producing water) or between a silanol and an unhydrolyzed ethoxy group (producing ethanol).[6] Condensation leads to the formation of oligomers and eventually a cross-linked network on the substrate surface.[7]

-

Water-producing condensation: ≡Si–OH + HO–Si≡ → ≡Si–O–Si≡ + H₂O[6]

-

Alcohol-producing condensation: ≡Si–OH + RO–Si≡ → ≡Si–O–Si≡ + R–OH[6]

The condensation reactions are also catalyzed by acid or base. The pH of the solution significantly influences which reaction (hydrolysis or condensation) is dominant.[9]

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are highly dependent on several experimental factors. Controlling these parameters is crucial for achieving reproducible surface modifications.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

| pH | Minimum rate near pH 7; increases under acidic or basic conditions.[9] | Minimum rate around pH 4-5; increases significantly under basic conditions. | Acidic conditions (pH < 4) favor hydrolysis over condensation, leading to more stable silanol intermediates.[11][12] |

| Water Concentration | Rate generally increases with water concentration.[13] | Rate is also dependent on the concentration of silanol groups formed during hydrolysis. | A stoichiometric excess of water is required to drive the hydrolysis reaction to completion.[14] |

| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., ammonia) significantly accelerate the reaction.[9][13] | Catalysts for hydrolysis typically also catalyze condensation.[8] | Certain metal salts (e.g., rare earth metal salts, tin compounds) can act as effective catalysts.[10] |

| Temperature | Rate increases with temperature. | Rate increases significantly with temperature, often more than hydrolysis.[11] | Higher temperatures can accelerate curing but may reduce the working time of the solution.[7][14] |

| Solvent | Polar, protic solvents like ethanol (B145695) or methanol (B129727) are commonly used as co-solvents to ensure miscibility.[10] | The choice of solvent can influence reaction equilibrium and the stability of intermediates. | The alcohol produced during hydrolysis (ethanol) can participate in reverse esterification reactions.[6] |

| Alkoxy Group | Methoxy groups hydrolyze 6-10 times faster than ethoxy groups due to lower steric hindrance.[8] | - | This makes m-PEG-trimethoxysilane more reactive than its triethoxy counterpart. |

Quantitative Kinetic Data

| Silane (B1218182) | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| γ-Glycidoxypropyltrimethoxysilane (GPS) | pH 5.4, 26°C, aqueous | 0.026 min⁻¹ (for the first hydrolysis step) | 68.4 kJ/mol (for epoxy ring opening) | [15] |

| γ-Glycidoxypropyltrimethoxysilane (GPS) | Europium perchlorate (B79767) catalyst | Time to 83% conversion: 11 to >2500 min | 57 kJ/mol | [10] |

| Methyltriethoxysilane (MTES) | pH 3.134 | - | 57.61 kJ/mol | [6] |

| Tetraethoxysilane (TEOS) | Alkaline medium | Hydrolysis: 1.4 to 8 x 10⁴ s⁻¹ | 31.52 kJ/mol (at pH 3.134) | [6] |

| 3-Cyanopropyl triethoxysilane (CTES) | Alkaline medium | - | 20 kJ/mol | |

| 3-Cyanopropyl triethoxysilane (CTES) | Acidic medium | - | 58 kJ/mol |

This table presents representative data for comparison; actual rates for m-PEG-triethoxysilane may vary.

Experimental Protocol: NMR Spectroscopy for In-Situ Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of both hydrolysis and condensation in real-time.[11][16] ¹H, ¹³C, and ²⁹Si NMR can be used to identify and quantify the parent silane, intermediate species, and final products.[12][16]

Objective: To monitor the rate of hydrolysis of m-PEG-triethoxysilane by ¹H NMR.

Materials:

-

m-PEG-triethoxysilane

-

Deuterated water (D₂O)

-

Deuterated ethanol (Ethanol-d₆) or another suitable deuterated solvent

-

Acid or base catalyst (e.g., HCl or NH₄OH), if desired

-

NMR tubes and spectrometer

Methodology:

-

Solution Preparation: Prepare a stock solution of the desired solvent system. A common system is an ethanol/water mixture (e.g., 80/20 w/w), using deuterated solvents to avoid large solvent peaks in the ¹H NMR spectrum.[11][12]

-

pH Adjustment: If using a catalyst, adjust the pH of the solvent system to the desired value (e.g., pH 4-5 for acid catalysis) before adding the silane.[14]

-

Reaction Initiation: Add a known quantity of m-PEG-triethoxysilane to the temperature-equilibrated solvent mixture directly in the NMR tube. The time of addition is considered t=0.

-

NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

-

Data Analysis:

-

Hydrolysis: Monitor the disappearance of the signal corresponding to the ethoxy protons (–O–CH₂–CH₃, a quartet around 3.8 ppm) of the silane and the simultaneous appearance and increase of the signal for the ethanol quartet.

-

Quantification: The degree of hydrolysis can be calculated by integrating the peak areas of the disappearing reactant and the appearing product (ethanol). The rate constant can be determined by plotting the concentration of the reactant versus time.

-

-

²⁹Si NMR (for Condensation): For a more detailed analysis, ²⁹Si NMR can be used to monitor the condensation process. Different silicon environments (T⁰: monomer, T¹: end-group, T²: middle-group, T³: fully condensed) give distinct chemical shifts, allowing for the quantification of oligomer and network formation over a longer timescale.[11][17]

References

- 1. biochempeg.com [biochempeg.com]

- 3. PEG Silane, Silane Reagent, PEG Polymer, 5K, 10K | BroadPharm [broadpharm.com]

- 4. Silane PEG, mPEG-Silane [nanocs.net]

- 5. interchim.fr [interchim.fr]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

- 8. gelest.com [gelest.com]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents (2011) | Marie-Christine Brochier Salon | 102 Citations [scispace.com]

- 13. dakenchem.com [dakenchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of the Triethoxysilane Group in Advanced Surface Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of surfaces at the molecular level is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical engineering to electronics. Among the chemical moieties utilized for this purpose, the triethoxysilane (B36694) group stands out for its versatility and robust reactivity. This technical guide provides an in-depth exploration of the core principles of triethoxysilane chemistry, offering a comprehensive resource for professionals seeking to leverage this powerful tool for surface functionalization. This document details the fundamental reaction mechanisms, presents key quantitative data for various silane (B1218182) modifications, outlines detailed experimental protocols, and discusses the stability and applications of the resulting surface layers, particularly within the context of drug development and biomaterials.

Core Principles: The Chemistry of Triethoxysilane Functionalization

The efficacy of triethoxysilanes in surface modification lies in their dual reactivity. The molecule consists of a silicon atom bonded to three ethoxy groups (-OC₂H₅) and an organic functional group (R). The ethoxy groups are hydrolyzable, while the organic group provides the desired surface functionality. The process of surface modification, known as silanization, typically proceeds in two key steps: hydrolysis and condensation.[1][2]

1. Hydrolysis: In the presence of water, the ethoxy groups of the triethoxysilane are hydrolyzed to form silanol (B1196071) groups (Si-OH).[2][3] This reaction can be catalyzed by either acid or base.[1][4] The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of solvents like ethanol.[1][5] For instance, methoxysilanes hydrolyze at a rate 6-10 times faster than ethoxysilanes.[6]

2. Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:[1][2]

-

Intermolecular Condensation: Silanol groups on adjacent silane molecules can react to form a siloxane bond (Si-O-Si), leading to the formation of oligomers or a cross-linked network.[2][4]

-

Surface Condensation: The silanol groups can also react with hydroxyl groups (-OH) present on the surface of many substrates (e.g., glass, silica, metal oxides), forming a stable, covalent siloxane bond that anchors the functional organic group to the surface.[2][7]

The general reaction scheme can be visualized as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 6. gelest.com [gelest.com]

- 7. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility and Solvent Compatibility of m-PEG-Silane MW 5000: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility and solvent compatibility of functionalized polymers is paramount for successful experimental design and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol-silane with a molecular weight of 5000 Da (m-PEG-silane MW 5000), complete with experimental protocols and a logical workflow for solvent selection.

Core Concepts in m-PEG-Silane Solubility

The solubility of m-PEG-silane MW 5000 is governed by the interplay between its hydrophilic polyethylene (B3416737) glycol (PEG) backbone and its reactive silane (B1218182) group. The long PEG chain imparts excellent solubility in aqueous and many organic solvents, a critical feature for applications in bioconjugation, surface modification, and drug delivery. However, the silane moiety, prone to hydrolysis, necessitates careful solvent selection to maintain the integrity of the molecule, especially in protic solvents.

Quantitative Solubility and Solvent Compatibility

While extensive quantitative solubility data for m-PEG-silane MW 5000 is not broadly published, information from manufacturer datasheets and related products provides a strong foundation for solvent selection. The following table summarizes the known solubility and compatibility of m-PEG-silane MW 5000.

| Solvent/Solvent System | Solubility/Compatibility | Quantitative Data (if available) | Remarks |

| Water | Soluble[1][2] | ~10 mg/mL[3] | The silane group is susceptible to hydrolysis in aqueous environments. Fresh solutions are recommended. |

| Aqueous Buffers | Soluble[1][2] | Not specified | pH of the buffer can influence the rate of silane hydrolysis. |

| Chloroform | Soluble[1][2] | ~10 mg/mL[3] | A good choice for dissolving the polymer for subsequent organic reactions. |

| Dichloromethane (DCM) | Soluble[1][2] | Not specified | Similar to chloroform, suitable for organic phase applications. |

| Dimethylformamide (DMF) | Soluble[1][2] | Not specified | A versatile polar aprotic solvent for m-PEG-silane. |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1][2] | ~10 mg/mL[3] | Another common polar aprotic solvent for this polymer. |

| Ethanol | Less Soluble[1][2] | ~10 mg/mL[3] | Often used in combination with water for surface modification protocols. |

| Ethanol/Water (95%/5% w/w) | Soluble | 10-50 mg/mL[4][5][6] | Commonly used as a "pegylation solution" for treating glass or silica (B1680970) surfaces. |

| Toluene | Less Soluble[1][2] | Not specified | May require heating to achieve dissolution. |

| Diethyl Ether | Not Soluble[1][2] | Not applicable | Should be avoided as a solvent. |

*Note: The quantitative data of ~10 mg/mL is for a closely related compound, Silane-PEG-COOH, MW 5000, and should be considered an approximate value for m-PEG-silane MW 5000.[3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes the preparation of an aqueous solution of m-PEG-silane MW 5000 for applications such as bioconjugation.

Materials:

-

m-PEG-silane MW 5000

-

Nuclease-free water or appropriate aqueous buffer (e.g., PBS)

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional)

Methodology:

-

Equilibrate the m-PEG-silane MW 5000 to room temperature before opening the container to prevent moisture condensation.

-

Weigh the desired amount of m-PEG-silane MW 5000 in a suitable container.

-

Add the required volume of water or aqueous buffer to achieve the target concentration (e.g., 10 mg/mL).

-

Immediately vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If necessary, use a magnetic stirrer at a low to medium speed to ensure complete dissolution. Avoid vigorous stirring that may introduce excessive air bubbles.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Due to the potential for hydrolysis of the silane group, it is highly recommended to use the solution immediately after preparation.

Protocol 2: Preparation of a Stock Solution for Surface Modification

This protocol details the preparation of an ethanol/water-based stock solution of m-PEG-silane MW 5000, commonly used for the PEGylation of glass or silica surfaces.[4][5][6]

Materials:

-

m-PEG-silane MW 5000

-

Ethanol (reagent grade)

-

Deionized water

-

Vortex mixer

Methodology:

-

Prepare a 95%/5% (w/w) ethanol/water "pegylation solution".

-

Weigh the desired amount of m-PEG-silane MW 5000.

-

Add the pegylation solution to the m-PEG-silane to achieve a concentration between 10-50 mg/mL.[4][5][6]

-

Vortex the mixture until the m-PEG-silane is fully dissolved.

-

This stock solution should be prepared fresh right before use to minimize silane hydrolysis.[4][5][6]

Logical Workflow for Solvent Selection

The choice of solvent for m-PEG-silane MW 5000 is critical and depends on the intended application. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Caption: Solvent selection workflow for m-PEG-silane MW 5000.

This guide provides a foundational understanding of the solubility and solvent compatibility of m-PEG-silane MW 5000. For specific applications, it is always recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your experimental needs.

References

PEGylation for Biocompatible Surfaces: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PEGylation, a critical surface modification technique for enhancing the biocompatibility of materials used in research and drug development. We will delve into the core principles of PEGylation, detail common experimental protocols, present quantitative data on its efficacy, and explore the signaling pathways influenced by PEGylated surfaces.

Core Principles of PEGylation for Biocompatibility

Poly(ethylene glycol) (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer that has become the gold standard for rendering surfaces "stealth" to biological systems.[1] The primary mechanism by which PEGylation imparts biocompatibility is through the creation of a hydrated layer on the material's surface. This layer sterically hinders the adsorption of proteins, a crucial first step in the foreign body response, which includes platelet adhesion, activation of the complement system, and subsequent inflammatory reactions.[2][3] The effectiveness of this "protein rejection" is influenced by several factors, including the molecular weight (MW) and surface density of the grafted PEG chains.[4][5] Higher PEG surface densities generally lead to a "brush" conformation, which is more effective at preventing protein adsorption than the "mushroom" conformation seen at lower densities.[6]

Chemical Strategies for Surface PEGylation

The covalent attachment of PEG to a surface, or "grafting," can be achieved through various chemical reactions, depending on the functional groups available on the substrate and the desired PEGylation strategy. Common approaches include:

-

Amine-Reactive PEGylation: This is a widely used method that targets primary amine groups (-NH2) on a surface. N-hydroxysuccinimide (NHS) esters of PEG (PEG-NHS) are highly reactive towards amines, forming stable amide bonds.[7]

-

Thiol-Reactive PEGylation: Surfaces rich in thiol groups (-SH), such as gold, can be modified using thiol-reactive PEG derivatives like PEG-maleimide or by direct attachment of thiol-terminated PEG (PEG-SH).[8]

-

Silanization: For silica-based surfaces (e.g., glass, silicon wafers), PEG-silane derivatives can be used to form stable siloxane bonds (Si-O-Si) with surface silanol (B1196071) groups (Si-OH).[9]

-

Click Chemistry: This is a versatile and highly efficient method for PEGylation that involves the copper-catalyzed or strain-promoted cycloaddition of an azide-functionalized PEG to an alkyne-modified surface, or vice versa.[10]

Experimental Protocols

Surface PEGylation using mPEG-NHS Ester (Amine-Reactive)

This protocol describes the general steps for PEGylating a surface with available primary amine groups using methoxy (B1213986) PEG N-hydroxysuccinimidyl ester.

Materials:

-

Amine-functionalized substrate

-

mPEG-NHS Ester (e.g., m-PEG25-NHS Ester)[7]

-

Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))[7]

-

Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)[7]

-

Quenching buffer (e.g., 1 M Tris or Glycine)[7]

-

Deionized water

-

Nitrogen or argon gas

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of m-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[7]

-

Immediately before use, dissolve the required amount of m-PEG-NHS ester in the anhydrous organic solvent to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent.[7]

-

-

Surface Preparation:

-

Ensure the amine-functionalized substrate is clean and dry.

-

Place the substrate in a reaction vessel.

-

-

Conjugation Reaction:

-

Add the reaction buffer to the vessel containing the substrate.

-

Add the calculated volume of the m-PEG-NHS ester stock solution to the buffer. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[7]

-

Incubate the reaction mixture. Typical incubation is for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[7]

-

-

Quenching:

-

Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester and terminate the reaction.[7]

-

-

Washing and Drying:

-

Thoroughly rinse the substrate with deionized water to remove excess reagents and byproducts.

-

Dry the PEGylated surface under a stream of nitrogen or argon gas.

-

-

Storage:

-

Store the PEGylated surface in a clean, dry environment.

-

Characterization of PEGylated Surfaces

ATR-FTIR is used to confirm the presence of PEG on the surface by identifying its characteristic vibrational bands.

Procedure:

-

Obtain a background spectrum of the clean, unmodified substrate.

-

Place the PEGylated substrate in contact with the ATR crystal.

-

Acquire the IR spectrum of the PEGylated surface.

-

Subtract the background spectrum from the sample spectrum.

-

Identify the characteristic PEG peaks, such as the C-O-C stretching vibration around 1100 cm⁻¹.[2]

XPS provides quantitative elemental and chemical state information about the surface.

Procedure:

-

Place the PEGylated sample in the XPS ultra-high vacuum chamber.

-

Acquire a survey scan to identify the elements present on the surface.

-

Acquire high-resolution scans of the C 1s and O 1s regions.

-

Deconvolute the C 1s peak to identify the C-C/C-H, C-O (ether), and O-C=O (if applicable) components. The presence and intensity of the C-O peak at a binding energy of approximately 286.5 eV is indicative of PEG.[11]

-

Quantify the elemental composition to determine the extent of PEGylation.

Quantification of Protein Adsorption using Fluorescence Microscopy

This protocol quantifies the amount of protein adsorbed to a surface using fluorescently labeled protein.

Materials:

-

PEGylated and control (unmodified) substrates

-

Fluorescently labeled protein (e.g., FITC-BSA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Incubate the PEGylated and control substrates with a solution of fluorescently labeled protein of known concentration for a defined period (e.g., 1 hour).

-

Gently wash the substrates with PBS to remove non-adsorbed protein.

-

Image the surfaces using a fluorescence microscope with appropriate filter sets.

-

Quantify the fluorescence intensity per unit area using image analysis software.

-

Compare the fluorescence intensity of the PEGylated surface to the control surface to determine the reduction in protein adsorption. A standard curve of fluorescence intensity versus protein concentration can be used for absolute quantification.

Quantitative Analysis of Cell Adhesion

This protocol assesses the ability of a PEGylated surface to resist cell adhesion.

Materials:

-

PEGylated and control substrates

-

Cell line of interest (e.g., fibroblasts, endothelial cells)

-

Complete cell culture medium

-

Fluorescent cell stain (e.g., Calcein AM) or a method for cell counting (e.g., hemocytometer)

-

Phase-contrast or fluorescence microscope

Procedure:

-

Sterilize the PEGylated and control substrates.

-

Seed a known number of cells onto each substrate in complete cell culture medium.

-

Incubate the cells on the surfaces for a defined period (e.g., 24 hours).

-

Gently wash the substrates with PBS to remove non-adherent cells.

-

For quantification, either:

-

Stain the adherent cells with a fluorescent dye and quantify the number of cells per unit area using a fluorescence microscope and image analysis software.

-

Trypsinize the adherent cells and count them using a hemocytometer.

-

-

Compare the number of adherent cells on the PEGylated surface to the control surface to determine the reduction in cell adhesion.

Data Presentation: Quantitative Effects of PEGylation

The following tables summarize the impact of PEG molecular weight and surface density on protein adsorption and cell adhesion, as reported in the literature.

| PEG Molecular Weight (kDa) | Surface | Protein | Reduction in Protein Adsorption (%) | Reference |

| 2 | Gold Nanoparticles | Bovine Serum Albumin | Mitigated compared to citrate-capped, but not abolished | [7][12] |

| 5 | Gold Nanoparticles | Bovine Serum Albumin | Mitigated compared to citrate-capped, but not abolished | [7][12] |

| 10 | Gold Nanoparticles | Bovine Serum Albumin | Mitigated compared to citrate-capped, but not abolished | [7][12] |

| 0.4 | PDMS | Bovine Serum Albumin | Significant reduction | [13] |

| 8 | PDMS | Bovine Serum Albumin | Significant reduction | [13] |

| 2 | Niobium Pentoxide | Myoglobin | Adsorption decreased with increasing PEG density | [5] |

| 2 | Niobium Pentoxide | Albumin | Adsorption decreased with increasing PEG density | [5] |

| 2 | Niobium Pentoxide | Fibrinogen | Adsorption decreased with increasing PEG density | [5] |

| PEG Surface Density (chains/nm²) | Surface | Cell Type | Reduction in Cell Adhesion (%) | Reference |

| Increasing Density | Titanium Dioxide | Human Foreskin Fibroblasts | Cell adhesion decreased with increasing PEG density | [14] |

| High | Polyurethane | Fibroblasts and Osteoblasts | Reduced cell adhesion | [4] |

| Low to High | PLGA Nanoparticles | - | Lower cellular internalization with increased PEG density | [15] |

Signaling Pathways and Logical Relationships

PEGylated surfaces can influence cellular behavior by modulating signaling pathways, primarily through the prevention of protein adsorption and subsequent cell-surface interactions.

Prevention of Integrin-Mediated Signaling

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM).[9] When a biomaterial is introduced into a biological environment, it rapidly becomes coated with ECM proteins like fibronectin and vitronectin. Cells then adhere to these proteins via their integrin receptors, triggering downstream signaling cascades that regulate cell survival, proliferation, and differentiation.[16] PEGylation, by preventing the initial adsorption of these ECM proteins, effectively blocks integrin-mediated signaling at the surface.

Complement System Activation

The complement system is a part of the innate immune system that can be activated by foreign surfaces.[10] While PEGylation is generally thought to reduce complement activation, some studies have shown that PEGylated materials can still trigger this cascade, primarily through the classical and lectin pathways.[17][18] This can occur if the PEG chains are not dense enough to completely mask the underlying surface or if specific conformations of PEG are recognized by complement proteins.

Integrin β8 Signaling

Integrin αvβ8 is a key receptor involved in the activation of transforming growth factor-beta (TGF-β), a potent cytokine that regulates numerous cellular processes.[18][19][20] The cytoplasmic domain of the β8 subunit is crucial for this process, as it connects to the actin cytoskeleton and various signaling effectors.[19] While not directly related to the protein-repellent properties of PEG, understanding the signaling of integrins like β8 is vital when designing bioactive surfaces that may incorporate specific cell-binding ligands alongside PEG.

Conclusion

PEGylation is a powerful and versatile technique for creating biocompatible surfaces that resist protein adsorption and cell adhesion. The choice of PEGylation strategy, along with the molecular weight and surface density of the PEG chains, are critical parameters that must be optimized for specific applications. A thorough understanding of the underlying chemical principles, coupled with robust characterization and functional testing, is essential for the successful development of PEGylated biomaterials for research and therapeutic use. As our understanding of the complex interactions between materials and biological systems continues to grow, so too will the sophistication and application of PEGylation and other surface modification technologies.

References

- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. PEGylation for biocompatible surface | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Complement activation turnover on surfaces of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Complement Activation by PEGylated Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tuning Poly(dimethylsiloxane) Hydrophilization and Coating Stability via the Optimization of Polyethylene Glycol Molecular Weight [mdpi.com]

- 14. The role of plasma proteins in cell adhesion to PEG surface-density-gradient-modified titanium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Regulation of integrin and growth factor signaling in biomaterials for osteodifferentiation [beilstein-journals.org]

- 17. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 18. αvβ8 integrin adhesion and signaling pathways in development, physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. αvβ8 integrin adhesion and signaling pathways in development, physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] αvβ8 integrin adhesion and signaling pathways in development, physiology and disease | Semantic Scholar [semanticscholar.org]

The Principle of Non-Fouling Surfaces with PEG Coatings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the non-fouling properties of surfaces coated with Poly(ethylene glycol) (PEG). Biofouling, the non-specific adsorption of biomolecules such as proteins, cells, and bacteria onto surfaces, is a critical challenge in biomedical and pharmaceutical applications, leading to device failure, immune responses, and reduced efficacy of diagnostics and therapeutics.[1] PEGylated surfaces have emerged as a gold standard for creating biocompatible and "stealth" interfaces that resist biological fouling.[2] This guide details the mechanisms of action, key influencing factors, and the experimental protocols used to create and characterize these vital surfaces.

Core Principles of PEG-Mediated Non-Fouling

The remarkable ability of PEG coatings to resist protein adsorption and subsequent biofouling stems from a combination of two primary phenomena: the formation of a tightly bound hydration layer and the generation of steric repulsion.[3][4][5][6]

-

Hydration Layer: PEG is a hydrophilic polymer containing repeating ether units (-CH₂CH₂O-) that readily form hydrogen bonds with water molecules.[3][4][6] This creates a dense and structured hydration layer on the coated surface.[3][6] This layer acts as a physical and energetic barrier, preventing proteins from making direct contact with the underlying substrate.[5][7] For a protein to adsorb, it would need to displace these water molecules, which is an energetically unfavorable process.

-

Steric Repulsion: The flexible and mobile PEG chains, when grafted at a sufficient density, extend into the surrounding aqueous environment, creating a "brush-like" structure.[3][8][9] As a protein approaches the surface, the PEG chains would need to be compressed. This compression leads to a significant loss of conformational entropy for the polymer chains, resulting in a strong repulsive force, known as steric repulsion, that pushes the protein away.[3][4][5]

The interplay of these two mechanisms creates a highly effective barrier that significantly reduces non-specific protein adsorption and subsequent cell adhesion.[3]

Factors Influencing the Efficacy of Non-Fouling PEG Coatings

The effectiveness of a PEG coating in preventing biofouling is not inherent to the polymer alone but is critically dependent on several physicochemical parameters of the grafted layer. Optimizing these factors is essential for designing robust and long-lasting non-fouling surfaces.

PEG Chain Length (Molecular Weight)

The molecular weight of the PEG chains plays a crucial role. Longer PEG chains can create a thicker steric barrier and are generally more effective at repelling larger proteins.[10] However, there is an optimal range. Studies have shown that PEG with a molecular weight between 3 and 10 kDa is highly effective, with some research indicating optimal performance around 5 kDa.[11][12] Beyond a certain length, the increase in non-fouling performance may plateau.[11][13]

PEG Grafting Density

Grafting density, the number of PEG chains per unit of surface area, is arguably the most critical factor.[2][14] A high grafting density is required to force the PEG chains into an extended "brush" conformation, which is essential for effective steric repulsion.[15] If the density is too low, the chains adopt a "mushroom" conformation, leaving exposed areas of the underlying substrate susceptible to protein adsorption.[9] Protein adsorption generally decreases with increasing PEG chain surface density.[14][16]

Surface Architecture and Grafting Method

The method used to attach PEG to the surface significantly impacts the final architecture and stability of the coating. Common strategies include "grafting to" and "grafting from" approaches.

-

"Grafting to" : Pre-synthesized PEG chains with a reactive end-group are attached to the surface. This method is straightforward but can be limited in achieving high grafting densities due to steric hindrance from already attached chains.

-

"Grafting from" : Initiator molecules are immobilized on the surface, and PEG chains are then polymerized directly from these sites. This technique can achieve much higher grafting densities and thicker coatings.

The choice of anchoring chemistry, such as using stable linkages like those formed by silanes on oxide surfaces or thiols on gold, is also crucial for the long-term stability of the coating.

Quantitative Analysis of Protein Adsorption

The following tables summarize quantitative data from various studies, highlighting the significant reduction in protein adsorption on PEGylated surfaces compared to unmodified controls.

Table 1: Adsorption of Various Proteins on PEGylated vs. Unmodified Surfaces

| Surface | Protein | Adsorbed Amount (ng/cm²) | Reduction in Adsorption | Reference |

| Bare Niobium Oxide | Myoglobin | > 100 | - | [16] |

| High-Density PEG | Myoglobin | < 10 | > 90% | [16] |

| Bare Niobium Oxide | Fibrinogen | ~ 250 | - | [16] |

| High-Density PEG | Fibrinogen | < 20 | > 92% | [16] |

| Fouling PDMS | BSA | 29,100 ± 7,000 | - | [17] |

| Antifouling PDMS | BSA | 6,200 ± 900 | ~79% | [17] |

| Bare Gold | BSA | 30 ± 10 molecules/NP | - | [18] |

| 10K PEG-AuNP | BSA | Significantly lower | Not specified | [18] |

Table 2: Influence of PEG Molecular Weight on Surface Adhesion

| PEG Molecular Weight (kDa) | Substrates | Percentage of Beads Remaining After Force Application | Reference |

| 1 | PEG-coated microspheres and glass | ~60% | [11] |

| 5 | PEG-coated microspheres and glass | ~3% | [11][12] |

| 10 | PEG-coated microspheres and glass | Increased vs. 5 kDa | [11] |

| 20 | PEG-coated microspheres and glass | Increased vs. 5 kDa | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments in the creation and characterization of non-fouling PEG surfaces.

Protocol for Surface PEGylation via "Grafting To" (Silanization)

This protocol describes the covalent attachment of silane-terminated PEG to a glass or silicon oxide surface.

-

Substrate Cleaning: Thoroughly clean the substrates by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each. Dry the substrates under a stream of nitrogen.

-

Surface Activation: Activate the surface hydroxyl groups by treating the substrates with an oxygen plasma cleaner or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ) for 10-15 minutes. Rinse extensively with deionized water and dry with nitrogen.

-

Silanization: Immediately immerse the activated substrates in a freshly prepared 20 µM solution of PEG-silane in anhydrous toluene (B28343). Add a catalyst, such as 0.1 vol% trifluoroacetic acid (TFA).[19]

-

Reaction: Allow the silanization reaction to proceed for 18 hours in a moisture-free environment (e.g., under a nitrogen or argon atmosphere).[19]

-

Rinsing and Curing: Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any unbound silane (B1218182) molecules. Dry the PEGylated surfaces under a gentle stream of nitrogen. A post-silanization baking step (e.g., at 110°C for 30 minutes) can be performed to promote covalent bond formation.

-

Storage: Store the PEGylated surfaces in water or a buffered solution prior to use to ensure the PEG layer is fully hydrated.[19]

Protocol for Characterizing Non-Fouling Properties

This protocol outlines a typical workflow for evaluating the protein resistance of a newly fabricated PEGylated surface.

-

Surface Characterization:

-

Contact Angle Goniometry: Measure the static and dynamic water contact angles to assess the hydrophilicity and slipperiness of the surface. A low contact angle is indicative of a hydrophilic surface.[17][20]

-

X-ray Photoelectron Spectroscopy (XPS): Confirm the successful grafting of PEG by identifying the characteristic C1s peak of the ether carbon in the PEG backbone.[16][19][20]

-

Ellipsometry or Atomic Force Microscopy (AFM): Measure the thickness and topography of the grafted PEG layer.[11][19]

-

-

Protein Adsorption Assay:

-

Incubation: Immerse the PEGylated and control (unmodified) substrates in a protein solution of known concentration (e.g., 0.2 mg/mL Bovine Serum Albumin or Fibrinogen in Phosphate Buffered Saline, PBS) for a defined period (e.g., 2 hours) at room temperature.[20]

-

Rinsing: After incubation, thoroughly wash the surfaces with PBS to remove any loosely bound protein.[20]

-

Quantification:

-

Fluorescence Microscopy: If a fluorescently labeled protein (e.g., Albumin-Texas Red) is used, visualize and quantify the adsorbed protein based on fluorescence intensity.[20]

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): This technique can monitor protein adsorption in real-time by measuring changes in frequency and dissipation, providing quantitative data on the adsorbed mass and viscoelastic properties of the protein layer.[20][21]

-

Ellipsometry: Measure the increase in layer thickness after protein incubation to calculate the adsorbed protein mass.[14]

-

Colorimetric Assays (e.g., BCA or Bradford): Elute the adsorbed protein from the surface using a surfactant solution (e.g., Sodium Dodecyl Sulfate) and quantify the protein concentration in the eluate using a standard colorimetric assay.[17]

-

-

Conclusion

PEG coatings provide a robust and versatile strategy for creating non-fouling surfaces, which are essential for a wide range of applications in research, diagnostics, and drug development.[1][22] The efficacy of these coatings is governed by a synergistic combination of a tightly bound hydration layer and steric repulsion, which is in turn dependent on controllable parameters such as PEG chain length and, most critically, grafting density. By understanding these core principles and employing rigorous experimental protocols for fabrication and characterization, researchers can design and optimize PEGylated surfaces to meet the demanding challenges of biological environments.

References

- 1. updates.reinste.com [updates.reinste.com]

- 2. Recent Developments in the Design of Non-Biofouling Coatings for Nanoparticles and Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction Forces and Morphology of a Protein-Resistant Poly(ethylene glycol) Layer - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]

- 11. cris.ucr.edu [cris.ucr.edu]

- 12. Coatings of polyethylene glycol for suppressing adhesion between solid microspheres and flat surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effect of chain density on inhibition of protein adsorption by poly(ethylene glycol) based coatings (Journal Article) | OSTI.GOV [osti.gov]

- 15. PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Multidisciplinary Experiment to Characterize Antifouling Biocompatible Interfaces via Quantification of Surface Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. hydromer.com [hydromer.com]

An In-depth Technical Guide to m-PEG-Triethoxysilane for Reducing Protein Adsorption

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of methoxy-poly(ethylene glycol)-triethoxysilane (m-PEG-triethoxysilane) for the reduction of non-specific protein adsorption on various substrates. Protein adsorption is a critical phenomenon in the fields of biomaterials, medical devices, and drug delivery systems, often leading to biofouling, reduced efficacy of devices, and adverse biological responses. Surface modification with m-PEG-triethoxysilane offers a robust strategy to create protein-resistant surfaces, thereby enhancing the biocompatibility and performance of a wide range of materials.

Introduction: The Challenge of Protein Adsorption

When a material comes into contact with a biological fluid, proteins rapidly and non-specifically adsorb onto its surface. This initial event triggers a cascade of biological responses, including cell adhesion, platelet activation, and the foreign body response. In the context of drug delivery, protein adsorption can lead to the formation of a "protein corona," which can alter the pharmacokinetic profile and targeting efficiency of nanocarriers. Therefore, the ability to control and minimize protein adsorption is paramount for the successful design and implementation of biomedical devices and therapies.

Poly(ethylene glycol) (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that has been extensively used to create "stealth" surfaces that resist protein adsorption. The covalent attachment of PEG to a surface, a process known as PEGylation, creates a hydrated layer that sterically hinders the approach of proteins. m-PEG-triethoxysilane is a particularly useful molecule for surface modification as the triethoxysilane (B36694) group can readily react with hydroxyl groups present on a variety of substrates, such as glass, silica (B1680970), and metal oxides, to form a stable, covalent bond.

The Mechanism of Protein Repulsion by m-PEG-Triethoxysilane Modified Surfaces

The primary mechanism by which a surface modified with m-PEG-triethoxysilane resists protein adsorption is through a combination of steric repulsion and the formation of a tightly bound hydration layer. The long, flexible PEG chains extend into the aqueous environment, creating a dynamic brush-like structure. This structure presents a physical barrier that prevents proteins from reaching the underlying substrate. Furthermore, the ether oxygens in the PEG backbone form hydrogen bonds with water molecules, creating a structured hydration layer that is energetically unfavorable for proteins to displace.

Quantitative Data on the Efficacy of m-PEG-Triethoxysilane Modification

The effectiveness of m-PEG-triethoxysilane in reducing protein adsorption can be quantified through various surface analysis techniques. The following tables summarize key quantitative data from the literature, demonstrating the impact of surface modification on protein adsorption, surface wettability, and layer thickness.

Table 1: Reduction in Protein Adsorption on m-PEG-Silane Modified Surfaces

| Protein | Substrate | Adsorption on Unmodified Surface (ng/cm²) | Adsorption on m-PEG-Silane Modified Surface (ng/cm²) | % Reduction | Reference |

| Fibrinogen | Glass | ~150 | < 7.5 | >95% | [1][2] |

| Fibrinogen | Silica | 1000 | Significantly Reduced | - | [3] |

| BSA | Silica | ~200 | Significantly Reduced | - | [4] |

| Lysozyme (B549824) | Silica | ~150 | Significantly Reduced | - | [5] |

Table 2: Surface Characterization Before and After m-PEG-Triethoxysilane Modification

| Substrate | Parameter | Before Modification | After Modification | Reference |

| Glass | Advancing Contact Angle (°) | < 10 | 23.4 - 32.3 | [2] |

| Glass | Receding Contact Angle (°) | < 10 | 9.6 - 18.5 | [2] |

| Silicon Wafer | PEG Layer Thickness (Å) | N/A | 10 - 17 | [6] |

| Glass | Water Contact Angle (°) | ~45 | ~0 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in surface modification with m-PEG-triethoxysilane and the subsequent evaluation of protein adsorption.

Surface Modification with m-PEG-Triethoxysilane

This protocol describes a general procedure for the covalent attachment of m-PEG-triethoxysilane to a hydroxyl-bearing substrate such as glass or silica.

Materials:

-

Substrate (e.g., glass slide, silicon wafer)

-

m-PEG-triethoxysilane

-

Anhydrous Toluene

-

Ethanol

-

Deionized (DI) Water

-

Nitrogen gas

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or Oxygen plasma cleaner

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by immersing the substrate in Piranha solution for 30 minutes (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood) or by treating it with oxygen plasma for 5-10 minutes.

-

Rinsing and Drying: Rinse the cleaned substrate extensively with DI water and then dry it under a stream of nitrogen gas.

-

Silanization Solution Preparation: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of m-PEG-triethoxysilane in anhydrous toluene.

-

Surface Modification: Immerse the cleaned and dried substrate in the silanization solution. Let the reaction proceed for 1-2 hours at room temperature with gentle agitation.

-

Rinsing: After the incubation period, remove the substrate from the solution and rinse it sequentially with toluene, ethanol, and DI water to remove any unbound silane.

-

Curing: Cure the modified substrate in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.

-

Storage: Store the PEGylated substrate in a clean, dry environment until further use.

Quantification of Protein Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique that can measure the mass and viscoelastic properties of adsorbed layers in real-time.

Materials:

-

QCM-D instrument

-

Sensor crystals (e.g., gold-coated or silica-coated)

-

m-PEG-triethoxysilane modified sensor (prepared as in 4.1)

-

Unmodified control sensor

-

Protein solution (e.g., fibrinogen, BSA, or lysozyme in a suitable buffer like PBS)

-

Buffer solution (e.g., Phosphate Buffered Saline, PBS)

Procedure:

-

Sensor Preparation: Clean and modify the sensor crystals as described in section 4.1.

-

Instrument Setup: Mount the sensor in the QCM-D chamber and allow the system to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Baseline Establishment: Flow the buffer solution over the sensor surface until a stable baseline in both frequency and dissipation is achieved.

-

Protein Adsorption: Introduce the protein solution into the chamber at a constant flow rate. Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the sensor surface.

-

Rinsing: After the adsorption has reached a plateau or for a predetermined time, switch back to flowing the buffer solution to remove any loosely bound protein.

-

Data Analysis: The adsorbed mass (Δm) can be calculated from the change in frequency using the Sauerbrey equation: Δm = -C * Δf / n, where C is the mass sensitivity constant of the crystal and n is the overtone number. This provides a quantitative measure of protein adsorption in ng/cm².[8]

Surface Wettability Assessment by Contact Angle Goniometry

Contact angle measurements provide information about the hydrophilicity or hydrophobicity of a surface. A decrease in the water contact angle after PEGylation indicates a more hydrophilic surface, which is generally correlated with reduced protein adsorption.

Materials:

-

Contact angle goniometer

-

High-purity water

-

Unmodified and m-PEG-triethoxysilane modified substrates

Procedure:

-

Sample Placement: Place the substrate on the sample stage of the goniometer.

-

Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface of the substrate.

-

Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Angle Measurement: Use the software to measure the angle between the tangent of the droplet and the surface at the point of contact.

-

Multiple Measurements: Repeat the measurement at several different locations on the surface to obtain an average contact angle and assess the homogeneity of the coating.

-

Advancing and Receding Angles: For a more comprehensive analysis, advancing and receding contact angles can be measured by slowly adding or removing water from the droplet, respectively. The difference between these two angles is the contact angle hysteresis, which provides information about surface heterogeneity and roughness.

Measurement of PEG Layer Thickness and Protein Adsorption by Ellipsometry

Ellipsometry is a non-destructive optical technique that can accurately measure the thickness of thin films.

Materials:

-

Ellipsometer

-

Reflective substrates (e.g., silicon wafers)

-

Unmodified and m-PEG-triethoxysilane modified substrates

-

Protein solution and buffer

Procedure:

-

Substrate Characterization: First, measure the optical properties (refractive index and extinction coefficient) of the bare substrate.

-

PEG Layer Measurement: After surface modification, measure the ellipsometric parameters (Psi and Delta) of the PEGylated substrate. By fitting the data to an appropriate optical model (e.g., a Cauchy layer on the substrate), the thickness of the m-PEG-silane layer can be determined.[9]

-

In Situ Protein Adsorption: For real-time measurements, a liquid cell can be used. After establishing a baseline with the buffer, the protein solution is introduced, and the changes in the ellipsometric parameters are monitored over time. This allows for the determination of the thickness and adsorbed mass of the protein layer.[10]

Conclusion

The modification of surfaces with m-PEG-triethoxysilane is a highly effective strategy for reducing non-specific protein adsorption. This in-depth technical guide has provided the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to implement and evaluate this powerful surface modification technique. By creating protein-resistant surfaces, the biocompatibility and performance of a wide range of biomedical devices and therapeutic systems can be significantly enhanced, paving the way for advancements in medicine and biotechnology.

References

- 1. brighton-science.com [brighton-science.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Controlling adsorption and passivation properties of bovine serum albumin on silica surfaces by ionic strength modulation and cross-linking - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Adsorption of poly(ethylene glycol)-modified lysozyme to silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biolinscientific.com [biolinscientific.com]

- 8. biolinscientific.com [biolinscientific.com]

- 9. Investigating Protein Adsorption via Spectroscopic Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein absorption and ellipsometry in biomaterial research - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Self-Assembled Monolayers of m-PEG-Triethoxysilane

Self-assembled monolayers (SAMs) of methoxy-poly(ethylene glycol)-triethoxysilane (m-PEG-triethoxysilane) represent a critical surface modification technology in the fields of biomedical research and drug development. This guide provides a comprehensive overview of the formation, characterization, and application of these versatile surface coatings. The inherent properties of the polyethylene (B3416737) glycol (PEG) chain, such as hydrophilicity, biocompatibility, and resistance to protein adsorption, make it an ideal candidate for functionalizing surfaces.[1][2] The triethoxysilane (B36694) group facilitates the covalent attachment of these PEG chains to a variety of hydroxylated surfaces, creating stable and robust monolayers.[1]

The Chemistry of m-PEG-Triethoxysilane and SAM Formation

m-PEG-triethoxysilane is a functional silane (B1218182) linker comprised of a methoxy-terminated PEG chain and a triethoxysilane headgroup.[1] The triethoxysilane moiety is the reactive component that enables the formation of covalent bonds with surfaces rich in hydroxyl groups, such as glass, silica, and certain metal oxides.[1] The PEG chain, on the other hand, extends away from the surface, imparting its unique physicochemical properties to the modified material.[1]

The formation of a m-PEG-triethoxysilane SAM is a multi-step process that relies on hydrolysis and condensation reactions.[3][4]

-

Hydrolysis: In the presence of trace amounts of water, the ethoxy groups (-OC2H5) of the triethoxysilane headgroup hydrolyze to form reactive silanol (B1196071) groups (-Si-OH).[4]

-

Condensation with Substrate: These silanol groups then condense with the hydroxyl groups (-OH) present on the substrate, forming stable covalent siloxane bonds (Si-O-Substrate).[5]

-

Intermolecular Cross-linking: Adjacent silanol groups on neighboring m-PEG-silane molecules can also condense with each other, forming a laterally cross-linked siloxane network (Si-O-Si). This intermolecular bonding enhances the stability and packing density of the monolayer.[5]